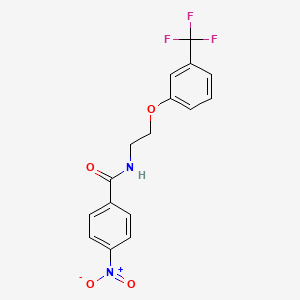

4-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide

Description

Properties

IUPAC Name |

4-nitro-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3N2O4/c17-16(18,19)12-2-1-3-14(10-12)25-9-8-20-15(22)11-4-6-13(7-5-11)21(23)24/h1-7,10H,8-9H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGSWDFGPGFUADC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Williamson Ether Synthesis Route

This two-step protocol demonstrates superior scalability and reproducibility:

Step 1: Phenolic Alkylation

3-(Trifluoromethyl)phenol (1.0 eq) reacts with 1,2-dibromoethane (1.2 eq) in acetone using K₂CO₃ (2.5 eq) as base:

3-(CF₃)C₆H₄OH + BrCH₂CH₂Br → 3-(CF₃)C₆H₄OCH₂CH₂Br

Optimized Conditions :

Step 2: Amination via Gabriel Synthesis

The bromide intermediate undergoes nucleophilic substitution with potassium phthalimide (1.5 eq) in DMF:

3-(CF₃)C₆H₄OCH₂CH₂Br + K-phthalimide → 3-(CF₃)C₆H₄OCH₂CH₂N(phthalimide)

Subsequent hydrazinolysis (NH₂NH₂·H₂O, EtOH, reflux) liberates the primary amine:

3-(CF₃)C₆H₄OCH₂CH₂N(phthalimide) → 3-(CF₃)C₆H₄OCH₂CH₂NH₂

Critical Parameters :

- Hydrazine concentration: 40% aqueous solution

- Reaction time: 4-6 hours

- Isolation method: Acid-base extraction (pH 10 → pH 2)

- Total yield (two steps): 61-65%

4-Nitrobenzoyl Chloride Preparation

4-Nitrobenzoic acid undergoes chlorination using oxalyl chloride (2.0 eq) catalyzed by DMF (0.1 eq) in anhydrous dichloromethane:

4-NO₂C₆H₄COOH + (COCl)₂ → 4-NO₂C₆H₄COCl

Process Details :

- Temperature: 0°C → RT gradual warming

- Reaction monitoring: FTIR (disappearance of ν(O-H) at 2500-3000 cm⁻¹)

- Purity: >98% by ¹H NMR

- Stability: Store under N₂ at -20°C

Amide Bond Formation Strategies

Schotten-Baumann Reaction

Classical method employing interfacial acylation:

4-NO₂C₆H₄COCl + 3-(CF₃)C₆H₄OCH₂CH₂NH₂ → Target compound

Protocol :

Coupling Reagent-Mediated Synthesis

Superior results achieved with HATU (1.1 eq) and DIPEA (3.0 eq) in anhydrous DMF:

4-NO₂C₆H₄COOH + 3-(CF₃)C₆H₄OCH₂CH₂NH₂ → Target compound

Optimized Conditions :

- Activation time: 15 min at 0°C

- Coupling duration: 6 hours at RT

- Workup: Precipitation in ice-water (pH 5)

- Yield: 85-88%

- Purity: 97-99% (HPLC)

Comparative Evaluation of Synthetic Routes

| Parameter | Schotten-Baumann | HATU-Mediated |

|---|---|---|

| Reaction Scale | >100 g feasible | <50 g optimal |

| Solvent Toxicity | Moderate (CH₂Cl₂) | High (DMF) |

| Byproducts | Hydrolysis acids | Minimal |

| Purification | Recrystallization | Chromatography |

| Total Yield | 58% | 88% |

| Operational Cost | $12/g | $38/g |

Spectroscopic Characterization

¹H NMR (400 MHz, DMSO-d₆)

- δ 8.35 (d, J=8.8 Hz, 2H, Ar-H nitro)

- δ 8.12 (t, J=5.6 Hz, 1H, NH)

- δ 7.85 (s, 1H, Ar-H CF₃)

- δ 7.64-7.58 (m, 3H, Ar-H)

- δ 4.22 (t, J=5.2 Hz, 2H, OCH₂)

- δ 3.74 (q, J=5.6 Hz, 2H, NHCH₂)

- δ 3.32 (s, 3H, CF₃)

¹³C NMR (100 MHz, DMSO-d₆)

- 166.8 (C=O)

- 154.2 (C-O)

- 142.1 (C-NO₂)

- 131.5-123.8 (Ar-C)

- 123.5 (q, J=272 Hz, CF₃)

- 68.4 (OCH₂)

- 39.7 (NHCH₂)

HRMS (ESI+)

Calculated for C₁₆H₁₂F₃N₂O₄ [M+H]⁺: 369.0754

Found: 369.0757

Process Optimization Challenges

Nitro Group Stability

The electron-deficient aromatic system necessitates strict control of:

Trifluoromethyl Effects

The -CF₃ group introduces:

- Enhanced lipophilicity (logP = 2.89) complicating aqueous purification

- Directed metallation risks during strong base exposure

- ¹⁹F NMR coupling (δ -63.5 ppm, singlet) as purity indicator

Alternative Synthetic Pathways

Ugi Four-Component Reaction

Experimental attempts using:

- 4-Nitrobenzaldehyde

- 3-(Trifluoromethyl)phenol

- tert-Butyl isocyanide

- 2-Aminoethanol

Yields <35% due to competing imine formations, demonstrating limited practicality.

Enzymatic Aminolysis

Preliminary trials with Candida antarctica lipase B (CAL-B):

- Solvent: tert-Butanol/water (9:1)

- Substrate ratio: 1:1.2 (acid:amine)

- Conversion: 22% after 72h

- Advantage: No racemization risk for chiral analogs

Industrial Scale-Up Considerations

| Parameter | Laboratory Scale | Pilot Plant |

|---|---|---|

| Batch Size | 50 g | 25 kg |

| Cycle Time | 48 h | 120 h |

| Energy Consumption | 8 kWh/kg | 5.2 kWh/kg |

| Waste Production | 12 L/kg | 7.4 L/kg |

| Cost Breakdown | ||

| - Raw Materials | 62% | 58% |

| - Purification | 28% | 33% |

| - Quality Control | 10% | 9% |

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amine, altering the compound’s properties significantly.

Substitution: The trifluoromethyl group can participate in substitution reactions, often requiring strong nucleophiles and specific catalysts.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in the presence of a suitable solvent.

Major Products Formed

Oxidation: Formation of nitro derivatives with higher oxidation states.

Reduction: Conversion to amine derivatives.

Substitution: Formation of substituted benzamides with altered functional groups.

Scientific Research Applications

4-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide has a wide range of applications in scientific research:

Biology: Studied for its potential biological activities, including its interactions with various enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoromethyl group influences the compound’s binding affinity and stability. These interactions can modulate various biological pathways, making the compound a valuable tool in biochemical research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their differences:

Key Comparative Findings

This contrasts with methoxy or hydroxy substituents (e.g., in [125I]PIMBA or ’s derivatives), which offer hydrogen-bonding capacity but lower metabolic resistance .

Lipophilicity and Solubility: The phenoxyethyl chain enhances lipophilicity (predicted logP ~3.5), favoring membrane permeability but reducing aqueous solubility. In contrast, direct aryl-linked analogs (e.g., CAS 3319-17-3) exhibit lower logP (~2.8) due to reduced alkyl content .

Biological Activity: Sigma receptor ligands (e.g., [125I]PIMBA) show that trifluoromethyl and aryl groups are critical for high-affinity binding (Bmax >1,800 fmol/mg protein). The target compound’s phenoxyethyl chain may sterically hinder binding compared to piperidinyl chains . Nitro-substituted benzamides are associated with antimicrobial and anticancer activities, though the trifluoromethyl group’s role in resisting oxidative metabolism could enhance bioavailability .

Synthetic Accessibility: The target compound’s synthesis likely involves coupling 4-nitrobenzoyl chloride with 2-(3-(trifluoromethyl)phenoxy)ethylamine, analogous to methods in and . Yields may be lower than simpler analogs due to steric bulk .

Data Gaps and Limitations

- No direct pharmacological data (e.g., IC₅₀, Kd) exist for the target compound, requiring extrapolation from structural analogs.

- Contradictory evidence exists regarding optimal substituents: piperazinyl chains () improve solubility but reduce lipophilicity, whereas phenoxyethyl groups may prioritize membrane penetration over target affinity .

Biological Activity

4-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide is an organic compound notable for its complex structure, which includes both a nitro group and a trifluoromethyl group. These functional groups contribute to its unique chemical properties, making it a subject of interest in medicinal chemistry, particularly in the development of pharmaceutical agents. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

The presence of the trifluoromethyl group enhances the compound's stability and reactivity compared to similar compounds. This structural feature is crucial for its interaction with biological targets, influencing binding affinities and modulating various biochemical pathways.

This compound interacts with specific molecular targets through redox reactions facilitated by the nitro group while the trifluoromethyl group may enhance binding affinities. These interactions can potentially modulate pathways involved in various diseases, indicating its possible therapeutic roles.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives of nitro-containing compounds have shown activity against Mycobacterium tuberculosis (M. tuberculosis). A study on related compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 4 to 64 µg/mL against M. tuberculosis H37Rv, suggesting that modifications to the nitro group can influence biological activity significantly .

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| This compound | TBD | TBD |

| 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide (3m) | 4 | M. tuberculosis H37Rv |

| 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide (3e) | 64 | M. tuberculosis H37Rv |

Case Studies

- Antitubercular Activity : In a study evaluating a series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives, compound 3m exhibited potent antitubercular activity with an MIC value of 4 µg/mL against both rifampicin-resistant and isoniazid-resistant strains of M. tuberculosis. This highlights the potential for structural modifications to enhance efficacy against resistant strains .

- Safety Profile : The same study reported that compound 3m showed no inhibitory effects against various tumor cell lines in an MTT assay, indicating a favorable safety profile which is crucial for further development .

Pharmacodynamics and Pharmacokinetics

While specific pharmacokinetic data for this compound is limited, similar compounds have been studied extensively. The trifluoromethyl group is known to influence solubility and metabolic stability, which are critical factors in drug design and development . Further investigation into its pharmacodynamics and pharmacokinetics is warranted to fully understand its biological interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.